2-乙酰氨基-4-溴苯甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and condensation processes. For instance, diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate was synthesized and further reacted with nucleophilic reagents to produce a variety of azulene derivatives . Similarly, the synthesis of 2-acetamido-2-deoxy-6-O-β-L-fucopyranosyl-D-glucose was achieved through condensation of a fucopyranosyl bromide with a glucopyranoside derivative, followed by deprotection . These methods highlight the reactivity of bromine-containing compounds and the versatility of acetamido groups in synthesis.

Molecular Structure Analysis

The molecular structure of these compounds is often investigated using computational methods and single-crystal X-ray analysis. For example, the crystal structure of 6'-acetamido-6-bromo-2-cyano-4'-diethylamino-4-nitroazobenzene was determined, revealing a trans conformation between the acetamide group and the bromine atom, which is believed to be stabilized by intramolecular hydrogen bonding . Computational studies, including HOMO and LUMO analysis, are used to understand the electronic properties and charge transfer within the molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is characterized by their ability to undergo substitution reactions. The presence of a bromine atom makes them susceptible to nucleophilic attack, allowing for the introduction of various substituents. This reactivity is utilized in the synthesis of diverse derivatives with potential biological activity or material properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. Computational studies provide insights into their vibrational frequencies, geometrical parameters, and potential energy distributions . The first hyperpolarizability of some derivatives suggests their suitability for nonlinear optical (NLO) studies, indicating potential applications in electronic and photonic devices . Additionally, antimicrobial properties have been observed, indicating the biological relevance of these compounds .

科学研究应用

1. 聚合物形态控制

- 应用: 4-溴苯甲醚,一种与2-乙酰氨基-4-溴苯甲醚密切相关的化合物,已被用作有机光伏器件中的多功能处理添加剂。它控制聚合物-聚合物混合物中的相分离和纯度,促进特定聚合物的聚集并增强整体形态(Liu et al., 2012)。

2. 亲电芳香溴化反应

- 应用: 环糊精,当与苯甲醚和乙酰苯胺(与2-乙酰氨基-4-溴苯甲醚相关)等化合物一起使用时,可以显著影响亲电芳香溴化反应的产率和选择性。这种方法增强了特定溴化产物的生产,使过程更加高效(Dumanski et al., 2003)。

3. 蓝紫烯衍生物的合成

- 应用: 在有机化学领域,通过亲核取代反应有效地使用2-乙酰氨基-4-溴苯甲醚衍生物合成各种蓝紫烯衍生物。这个过程展示了它在创造多样有机化合物方面的实用性(Tada, 1966)。

4. 芳基卤化物反应

- 应用: 与2-乙酰氨基-4-溴苯甲醚相关的化合物已被研究其与芳基卤化物的反应性。这些反应包括各种取代和去卤化过程,对于合成复杂有机分子至关重要(Austin et al., 1993)。

5. 生物催化剂固定化

- 应用: 2-乙酰氨基-4-溴苯甲醚的衍生物,2-(4-乙酰氨基-2-磺胺基苯甲醚) 壳聚糖,已被用于固定各种蛋白酶。这种应用在生物催化领域具有重要意义,其中酶固定化对于提高催化效率和稳定性至关重要(Olshannikova et al., 2022)。

6. 抗菌性能

- 应用: 合成和研究类似于2-乙酰氨基-4-溴苯甲醚结构的化合物,如5-[(4-溴苯基)乙酰氨基]-2-(4-叔丁基苯基)苯并噁唑,已显示出有希望的抗菌性能。这些化合物为新药开发和细菌抗性研究开辟了新途径(Bhagyasree et al., 2013)。

7. 碳水化合物合成

- 应用: 2-乙酰氨基-4-溴苯甲醚衍生物用于合成各种碳水化合物分子,包括葡萄糖吡喃糖和半乳糖吡喃糖衍生物。这些合成途径对于开发基于碳水化合物的治疗药物和研究工具至关重要(Bundle & Jennings, 1974)。

安全和危害

Relevant Papers

While specific papers on 2-Acetamido-4-bromoanisole were not found, a paper on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, was found . This paper could provide useful insights for the study of 2-Acetamido-4-bromoanisole.

属性

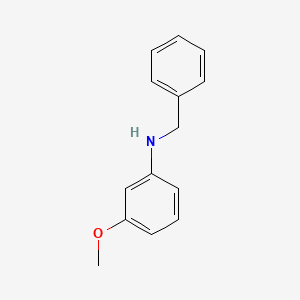

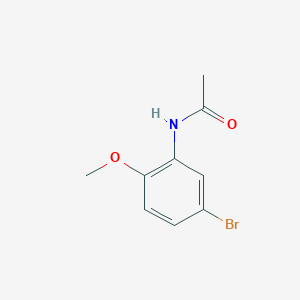

IUPAC Name |

N-(5-bromo-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDNAIBBLPKWJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435721 |

Source

|

| Record name | 2-ACETAMIDO-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-bromoanisole | |

CAS RN |

88301-40-0 |

Source

|

| Record name | 2-ACETAMIDO-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。